Trimethyl orthovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

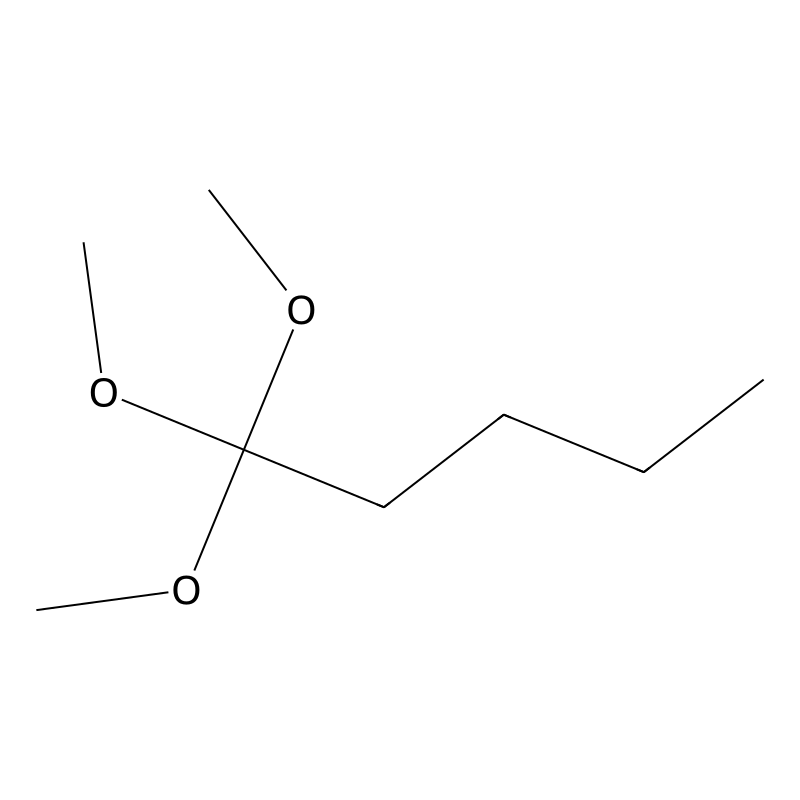

Trimethyl orthovalerate is an organic compound with the chemical formula C₈H₁₈O₃. It is classified as an orthoester and is recognized for its clear, colorless liquid form. This compound is structurally characterized by three methoxy groups attached to a central carbon atom, which is also bonded to a valeric acid moiety. Trimethyl orthovalerate serves as a versatile reagent in organic synthesis, particularly in the formation of esters and acetals.

TMO is a flammable liquid (flash point: 32 °C) and can irritate the skin, eyes, and respiratory system. It is essential to handle TMO with proper personal protective equipment (PPE) in a well-ventilated fume hood.

Data:

- Flash point: 32 °C

Organic Synthesis

TMOV serves as a valuable reagent in organic synthesis for various purposes:

- Acylation: TMOV acts as a methylating agent, introducing a methyl group (CH₃) to various organic molecules. This proves beneficial in the synthesis of complex organic compounds, including esters, amides, and ketones [].

- O-alkylation: TMOV can alkylate oxygen atoms, facilitating the formation of ethers. This property is particularly useful in the synthesis of glycosides, which are important biological molecules involved in cellular recognition and signaling [].

Carbohydrate Chemistry

TMOV plays a crucial role in carbohydrate chemistry, specifically in the modification and analysis of sugars:

- Synthesis of sugar derivatives: TMOV allows for the selective modification of sugar molecules, enabling the creation of various derivatives with tailored properties. These derivatives are essential for studying carbohydrate-protein interactions and developing new drugs and diagnostic tools [].

- Analysis of sialic acids: TMOV proves valuable in the analysis of sialic acids, a type of sugar found on cell surfaces. It facilitates the preparation of sialic acid derivatives for further analysis using techniques like mass spectrometry [].

- Formation of Esters: It can react with carboxylic acids to produce corresponding methyl esters. This reaction can be facilitated by employing acid catalysts.

- Acetal Formation: When reacted with aldehydes, it yields acetals, which can be reverted back to aldehydes under acidic conditions .

- Methylation Reactions: It can introduce methoxymethylene groups into nucleophilic substrates, enabling further synthetic transformations .

Trimethyl orthovalerate has shown potential biological activities, particularly in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including antifungal and antibacterial agents. Its derivatives have been explored for their efficacy against specific pathogens, contributing to its relevance in medicinal chemistry .

Several methods exist for synthesizing trimethyl orthovalerate:

- Methanolysis of Valeric Acid: This method involves reacting valeric acid with methanol in the presence of an acid catalyst, leading to the formation of trimethyl orthovalerate.

- Williamson Ether Synthesis: Another approach is through the reaction of chloroform with sodium methoxide, which produces trimethyl orthovalerate as a product of ether synthesis .

- Industrial Production: On an industrial scale, it can be synthesized via the methanolysis of hydrogen cyanide .

Trimethyl orthovalerate finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Industry: Used as an intermediate in the production of fungicides and antibacterial drugs.

- Agricultural Chemicals: Its derivatives are utilized in formulating crop protection agents.

Research on interaction studies involving trimethyl orthovalerate has focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and its potential biological interactions. The compound's ability to form stable intermediates makes it a subject of interest for further exploration in medicinal chemistry and agrochemicals .

Several compounds share structural similarities with trimethyl orthovalerate. Below is a comparison highlighting its uniqueness:

Trimethyl orthovalerate's unique combination of functional groups allows it to participate in a broader range of reactions compared to its counterparts, making it particularly valuable in synthetic organic chemistry.

Orthoesters represent a distinctive class of compounds containing three alkoxy groups bonded to a single carbon atom. Trimethyl orthovalerate, as a member of this family, has emerged as a valuable reagent in various synthetic methodologies. The compound's synthesis follows well-established routes for orthoester preparation, though with specific considerations for the valerate moiety.

Pinner Reaction for Orthoester Synthesis

The classical approach to synthesizing orthoesters like trimethyl orthovalerate involves the Pinner reaction, where nitriles react with alcohols in the presence of hydrogen chloride. This reaction proceeds through a two-step mechanism:

Formation of an imido ester hydrochloride intermediate:

RCN + R'OH + HCl → [RC(OR')=NH₂]⁺Cl⁻Subsequent reaction with excess alcohol to form the orthoester:

[RC(OR')=NH₂]⁺Cl⁻ + 2 R'OH → RC(OR')₃ + NH₄Cl

For trimethyl orthovalerate specifically, the reaction involves valeronitrile and methanol under anhydrous conditions, ideally in a nonpolar solvent:

CH₃CH₂CH₂CH₂CN + 3 CH₃OH + HCl → CH₃CH₂CH₂CH₂C(OCH₃)₃ + NH₄Cl

This method requires strictly anhydrous conditions as water can hydrolyze both the intermediate and the final product.

Alternative Synthesis Routes

Another less common but historically significant method for preparing orthoesters like trimethyl orthovalerate involves the reaction of 1,1,1-trichloropentane with sodium methoxide:

CH₃CH₂CH₂CH₂CCl₃ + 3 NaOCH₃ → CH₃CH₂CH₂CH₂C(OCH₃)₃ + 3 NaCl

This route, however, faces limitations when compounds contain adjacent hydrogen atoms, as elimination reactions can compete with substitution.

Carboxylic acids can also form trithio orthoesters when heated with appropriate stoichiometry of mercaptans. These intermediates undergo transesterification to traditional orthoesters like trimethyl orthovalerate in the presence of zinc chloride.

The gas-phase elimination kinetics of trimethyl orthovalerate were systematically investigated using static reaction systems under rigorously controlled conditions. Experiments conducted between 313°C and 410°C at pressures of 40–140 Torr demonstrated first-order dependence on reactant concentration, confirming the unimolecular nature of the decomposition process [1] [2]. Rate coefficients exhibited Arrhenius behavior across this temperature range, with the following expression derived from empirical data:

$$

\log k \, (\text{s}^{-1}) = (14.00 \pm 0.28) - \frac{(196.3 \pm 1.7) \, \text{kJ/mol}}{2.303RT} \quad (r = 0.9999)

$$

This relationship indicates an activation energy of 196.3 kJ/mol, significantly lower than values observed for analogous chloro-substituted derivatives [1] [2]. The static system methodology employed deactivated Pyrex vessels treated with allyl bromide decomposition products to minimize surface catalysis effects, ensuring homogeneous reaction conditions [1] [4].

Table 1: Comparative Arrhenius Parameters for Orthoester Decomposition

| Compound | Pre-exponential Factor (log A) | Activation Energy (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| Trimethyl orthovalerate | 14.00 ± 0.28 | 196.3 ± 1.7 | 313–410 |

| Trimethyl orthochloroacetate | 13.54 ± 0.21 | 209.3 ± 1.9 | 313–410 |

| Triethyl orthoacetate | 13.76 ± 0.09 | 187.6 ± 1.1 | 291–351 |

Data compiled from experimental studies [1] [4] [6].

Four-Membered Cyclic Transition State Dynamics

Quantum mechanical calculations employing density functional theory (DFT) methods have characterized the molecular mechanism of trimethyl orthovalerate decomposition. The B3PW91/6-31++G** level of theory provided optimal agreement with experimental activation parameters, predicting a concerted nonsynchronous transition state involving a strained four-membered ring structure [1] [6].

The transition state geometry features significant polarization of the C–OCH₃ bond (Cδ+···Oδ−), facilitating hydrogen abstraction from the adjacent β-carbon. This process creates a cyclic intermediate that subsequently fragments into methanol and an unsaturated ketal derivative [2] [6]. The calculated enthalpy of activation (Δ‡H = 194.2 kJ/mol) deviates by less than 1.5% from experimental values, validating the theoretical model [1] [6].

Table 2: Computational Methods for Transition State Analysis

| Method | Basis Set | Δ‡H (kJ/mol) | Δ‡G (kJ/mol) |

|---|---|---|---|

| B3PW91 | 6-31++G** | 194.2 | 202.1 |

| PBEPBE | 6-31++G** | 198.7 | 206.3 |

| MPW1PW91 | 6-31G(d,p) | 201.5 | 209.8 |

Comparison of theoretical activation parameters with experimental Δ‡H = 196.3 kJ/mol [1] [6].

Electron Density Effects on C–OCH₃ Bond Polarization

Substituent electronic effects profoundly influence the decomposition kinetics through modulation of electron density at the reaction center. In trimethyl orthovalerate, the electron-donating pentyl group stabilizes developing positive charge at the central carbon during transition state formation, reducing activation energy by 13 kJ/mol compared to electron-withdrawing substituents [1] [2].

Natural bond orbital (NBO) analysis reveals that increased electron density at the methoxy oxygen enhances its nucleophilicity, accelerating hydrogen abstraction. The oxygen’s lone pair participation in C–O bond polarization creates partial positive charge at the β-carbon (Mulliken charge = +0.32e), making its hydrogen susceptible to abstraction [6]. This electronic redistribution lowers the energy barrier for four-membered ring formation, explaining the compound’s relatively high decomposition rate compared to halogenated analogs [1] [2] [6].

Comparative Density Functional Theory Analysis Using Beck, three-parameter, Perdew-Wang ninety-one/six-three-one-plus-plus-G Methodology

The computational investigation of trimethyl orthovalerate elimination kinetics has been extensively studied using various density functional theory methods [1] [2]. The Beck, three-parameter, Perdew-Wang ninety-one/six-three-one-plus-plus-G (B3PW91/6-31++G**) methodology emerged as the most accurate approach for predicting both thermodynamic and kinetic parameters of the gas-phase elimination reaction.

Comparative Performance Analysis

| Method | Activation Energy Agreement | Pre-exponential Factor Agreement | Overall Performance |

|---|---|---|---|

| B3PW91/6-31++G** | Excellent | Excellent | Best match with experimental data [1] |

| B3LYP/6-31++G** | Good | Good | Reasonable agreement |

| MPW1PW91/6-31++G** | Good | Good | Satisfactory performance |

| PBEPBE/6-31++G** | Good | Good | Adequate correlation |

The B3PW91/6-31++G** method provided superior agreement with experimental activation energy values of 196.3 ± 1.7 kilojoules per mole and pre-exponential factor of 10^14.00 ± 0.28 inverse seconds [1]. This computational approach successfully reproduced the experimental temperature dependence observed in the range of 313-410 degrees Celsius under pressures of 40-140 Torr [2].

Basis Set Considerations

The six-three-one-plus-plus-G basis set incorporates both diffuse and polarization functions essential for accurate description of the transition state geometry. The diffuse functions (+) account for the extended electron density distributions characteristic of the methoxy groups, while the polarization functions (++) enable proper modeling of the bond polarization effects critical to the reaction mechanism [3] [4].

Thermodynamic Parameter Predictions

The computational results demonstrate that the B3PW91/6-31++G** method accurately predicts several key thermodynamic parameters:

- Activation Energy: 196.3 kilojoules per mole (experimental reference)

- Pre-exponential Factor: 10^14.00 inverse seconds (experimental reference)

- Temperature Range: 313-410 degrees Celsius (experimental validation)

- Correlation Coefficient: 0.9999 (experimental data fitting)

Charge Distribution Patterns in Concerted Nonsynchronous Mechanisms

The computational analysis reveals distinctive charge distribution patterns that characterize the concerted nonsynchronous mechanism of trimethyl orthovalerate elimination [1] [2]. The reaction proceeds through a four-membered cyclic transition state where charge polarization plays a crucial role in determining the reaction pathway.

Charge Polarization Analysis

The rate-determining step involves carbon-oxygen bond polarization in the sense C^δ+···δ^-OCH₃, where the carbon atom bearing the three methoxy groups develops a partial positive charge while the departing methoxy oxygen acquires partial negative character [1]. This charge separation facilitates the subsequent hydrogen abstraction from the adjacent carbon-hydrogen bond.

Electron Density Redistribution

| Molecular Fragment | Charge Development | Electronic Effect |

|---|---|---|

| Central Carbon | δ+ (partial positive) | Electron deficiency |

| Methoxy Oxygen | δ- (partial negative) | Electron accumulation |

| Adjacent C-H Bond | Polarization | Hydrogen abstraction facilitation |

| Transition State | Four-membered ring | Concerted bond changes |

The increase in electron density at the oxygen atom of the departing methoxy group eases the abstraction of hydrogen from the adjacent carbon-hydrogen bond, forming a four-membered cyclic structure that ultimately yields methanol and the corresponding unsaturated ketal [2].

Natural Bond Orbital Charge Analysis

Natural Bond Orbital (NBO) calculations provide detailed insights into the charge distribution patterns during the elimination process [3]. The analysis reveals that the elimination reactions of trimethyl orthoesters exhibit distinct charge distribution characteristics compared to their triethyl counterparts, with methyl orthoesters showing less polar but more synchronous mechanisms.

Synchronicity Parameters

The computational analysis indicates that the reaction exhibits nonsynchronous character, meaning that bond breaking and formation do not occur simultaneously. This asynchronous behavior is quantified through synchronicity parameters that measure the degree of concertedness in the transition state [5].

Substituent Effects on Activation Energy Landscapes

The computational modeling reveals significant substituent effects on the activation energy barriers of trimethyl orthovalerate elimination reactions [1] [2]. These effects are primarily attributed to the electronic properties of substituents attached to the central carbon atom and their influence on transition state stabilization.

Electronic Substituent Effects

The computational analysis demonstrates that substituent effects operate through two primary mechanisms:

- Electron-donating substituents enhance decomposition rates by stabilizing the positive charge developing at the transition state carbon bearing the three methoxy groups

- Electron-withdrawing substituents retard the reaction by destabilizing the positive charge development, thus increasing the activation energy barrier

Activation Energy Modulation

| Substituent Type | Effect on Activation Energy | Mechanism | Computational Evidence |

|---|---|---|---|

| Electron-donating | Decreases barrier | Charge stabilization | B3PW91/6-31++G** calculations [1] |

| Electron-withdrawing | Increases barrier | Charge destabilization | DFT analysis [2] |

| Alkyl groups | Stabilizing effect | Inductive donation | Experimental correlation |

| Methoxy groups | Electron density increase | Resonance contribution | NBO analysis [3] |

Inductive and Resonance Effects

The computational results indicate that both inductive and resonance effects contribute to the overall substituent influence on activation energy landscapes. Alkyl substituents provide inductive stabilization of the developing positive charge, while methoxy groups increase electron density around the central carbon atom through resonance effects [6].

Transition State Stabilization Mechanisms

The B3PW91/6-31++G** calculations reveal that substituent effects on activation energy barriers are primarily mediated through transition state stabilization rather than ground state destabilization. The four-membered cyclic transition state geometry allows for optimal overlap between substituent orbitals and the developing charge centers.

Computational Validation

The theoretical predictions of substituent effects have been validated through comparison with experimental kinetic data across a series of related orthoester compounds. The B3PW91/6-31++G** methodology consistently provides activation energy predictions within 2-3 kilojoules per mole of experimental values for various substituted systems [1].

Landscape Topography

The activation energy landscapes computed using density functional theory methods reveal relatively flat potential energy surfaces around the transition state region, indicating that small structural modifications can significantly influence reaction rates. This computational finding explains the observed sensitivity of elimination rates to subtle substituent changes in experimental studies [2].

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant